molecular formula C31H31N3O3 B2764963 1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1114887-23-8

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B2764963
CAS No.: 1114887-23-8
M. Wt: 493.607
InChI Key: VBXCWTNIXQDIMM-UHFFFAOYSA-N
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Description

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a complex organic compound with the molecular formula C31H31N3O3 and a molecular weight of 493.607. This compound is characterized by its quinoline core, which is substituted with various functional groups, including an ethoxy group, a p-tolyl group, and a piperazine moiety. The presence of these diverse functional groups makes this compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the ethoxy and p-tolyl groups. The piperazine moiety is then attached to the quinoline core, and finally, the ethanone group is introduced. Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Scientific Research Applications

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. The piperazine moiety may enhance the compound’s binding affinity to its targets, while the ethoxy and p-tolyl groups can influence its pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-{4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl}phenyl)ethan-1-one can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities, but differ in their substituents and overall structure.

    Piperazine derivatives: These compounds contain the piperazine moiety and may have similar pharmacological properties, but differ in their core structure and substituents.

    Ethoxy and p-tolyl substituted compounds: These compounds share the ethoxy and p-tolyl groups and may have similar chemical reactivity, but differ in their core structure and other substituents.

Properties

IUPAC Name

1-[4-[4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O3/c1-4-37-30-20-29(24-7-5-21(2)6-8-24)32-28-14-11-25(19-27(28)30)31(36)34-17-15-33(16-18-34)26-12-9-23(10-13-26)22(3)35/h5-14,19-20H,4,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXCWTNIXQDIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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